N'-(4-methylphenyl)sulfonyl-2-quinolin-8-yloxyacetohydrazide
Overview
Description
N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a methylphenyl ring and a quinolinyloxy moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylphenylsulfonyl chloride: This is achieved by reacting 4-methylphenylsulfonic acid with thionyl chloride under reflux conditions.
Formation of 2-(8-quinolinyloxy)acetic acid: This involves the reaction of 8-hydroxyquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the reaction of 4-methylphenylsulfonyl chloride with 2-(8-quinolinyloxy)acetic acid hydrazide in the presence of a base like triethylamine to form N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The presence of the quinolinyloxy moiety allows it to interact with nucleic acids or proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide
- 2-(4-methylsulfonylphenyl) indole derivatives
Uniqueness
N’-[(4-methylphenyl)sulfonyl]-2-(8-quinolinyloxy)acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and quinolinyloxy groups allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-2-quinolin-8-yloxyacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-7-9-15(10-8-13)26(23,24)21-20-17(22)12-25-16-6-2-4-14-5-3-11-19-18(14)16/h2-11,21H,12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQQMWBISBUOAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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